![molecular formula C9H9N3O B15246254 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde CAS No. 94813-91-9](/img/structure/B15246254.png)
4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with methyl groups at the 4 and 6 positions and an aldehyde group at the 3 position. This structural arrangement imparts distinct chemical properties and reactivity, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethylpyrazole with an aldehyde derivative under acidic conditions to form the desired pyrazolo[1,5-A]pyrazine core. The reaction conditions often include the use of catalysts such as Cs2CO3 in methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the nucleophile, but typical reagents include halogens and organometallic compounds.
Major Products:
Oxidation: 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carboxylic acid.
Reduction: 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole and pyrazine rings provide a rigid scaffold that can fit into specific binding sites, enhancing selectivity and potency .
Vergleich Mit ähnlichen Verbindungen
- 4,6-Dimethylpyrazolo[1,5-A]pyrazine-2-carboxylic acid
- Ethyl 4,6-Dimethylpyrazolo[1,5-A]pyrazine-2-carboxylate
Comparison: 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3 position, which imparts distinct reactivity compared to its carboxylic acid and ester analogs. This difference in functional groups leads to variations in chemical behavior and biological activity, making each compound suitable for different applications .
Eigenschaften
CAS-Nummer |
94813-91-9 |
|---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
4,6-dimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-6-4-12-9(7(2)11-6)8(5-13)3-10-12/h3-5H,1-2H3 |
InChI-Schlüssel |
PDDKRJIMBWLFRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=C(C=N2)C=O)C(=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



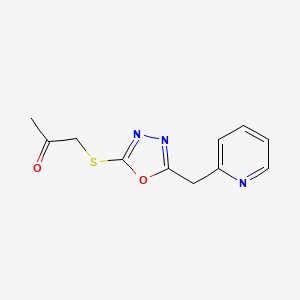

![tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B15246203.png)
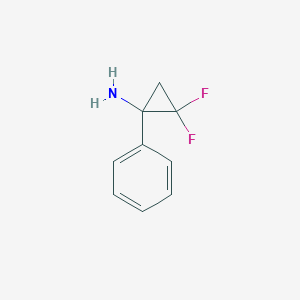

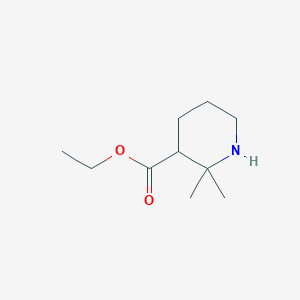
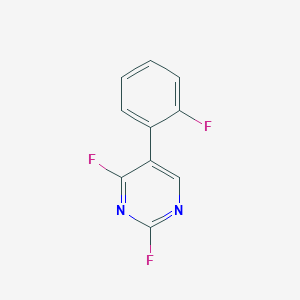
![6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)
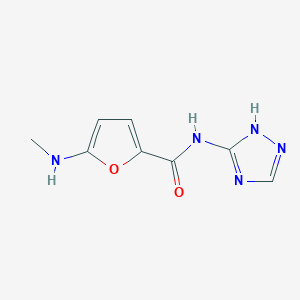

![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)

![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)
